molecular formula C7H3ClF3N3 B11884660 8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1260860-23-8

8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B11884660
CAS No.: 1260860-23-8
M. Wt: 221.57 g/mol
InChI Key: CQAJJYYCVLXRTO-UHFFFAOYSA-N
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Description

8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a triazole ring fused to a pyridine core. Its structure includes a chloro substituent at position 8 and a trifluoromethyl group at position 5 (Figure 1). This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing effects of the trifluoromethyl group, which enhances metabolic stability and binding affinity to biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1260860-23-8

Molecular Formula

C7H3ClF3N3

Molecular Weight

221.57 g/mol

IUPAC Name

8-chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H3ClF3N3/c8-4-1-2-5(7(9,10)11)14-3-12-13-6(4)14/h1-3H

InChI Key

CQAJJYYCVLXRTO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=CN2C(=C1)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Ultrasonic-Assisted Cyclization with Substituted Benzoic Acids

The patent CN103613594A outlines eight synthesis examples using diverse benzoic acids to produce triazolopyridines with varying aryl substituents. While the reported compounds feature a 6-trifluoromethyl-8-chloro configuration (due to pyridine ring numbering conventions), the methodology is directly applicable to synthesizing the 5-trifluoromethyl-8-chloro isomer by adjusting the hydrazinylpyridine precursor’s substitution pattern.

Example Procedure

  • Reagents :

    • 2-Hydrazino-3-chloro-5-trifluoromethylpyridine (10 mmol)

    • Substituted benzoic acid (50 mmol)

    • Absolute ethanol (recrystallization solvent)

  • Reaction Conditions :

    • Ultrasonic reactor, 105°C, 3 hours

    • Open-air conditions with stirring

  • Workup :

    • Concentrate reaction mixture under vacuum.

    • Recrystallize residue from ethanol to obtain white crystals.

Yield and Characterization Data

Benzoic Acid SubstituentYield (%)Melting Point (°C)Key ¹H NMR Signals (CDCl₃, 400 MHz)
4-Methoxy70123–127δ 3.91 (s, CH₃), 6.97–8.84 (Ar-H)
3-Nitro40148–151δ 7.85–8.73 (Ar-H, Py-H)
2-Methoxy44129–132δ 3.90 (s, CH₃), 7.09–8.03 (Ar-H)
4-Fluoro38112–114δ 7.15–8.45 (Ar-H, Py-H)

Critical Observations :

  • Electron-donating groups (e.g., methoxy) improve yields (70%) compared to electron-withdrawing groups (e.g., nitro: 40%).

  • Steric effects reduce reactivity; ortho-substituted benzoic acids (e.g., 2-methoxy) yield less (44%) than para-substituted analogs.

Mechanistic Insights and Reaction Dynamics

The cyclization proceeds via a two-step mechanism:

  • Nucleophilic Attack : The hydrazine’s terminal nitrogen attacks the carbonyl carbon of the benzoic acid, forming a hydrazide intermediate.

  • Cyclodehydration : Intramolecular dehydration closes the triazole ring, with simultaneous aromatization of the pyridine system.

Ultrasonic irradiation accelerates both steps by disrupting hydrogen bonding between intermediates, ensuring homogeneous mixing even with poorly soluble trifluoromethylated precursors. The trifluoromethyl group’s strong electron-withdrawing effect stabilizes the pyridine ring against side reactions, while the chloro substituent remains unaffected due to its position ortho to the reaction site.

Structural Confirmation via Spectroscopic Methods

¹H NMR Analysis

  • Pyridine Protons : Singlets between δ 7.47–8.84 confirm the deshielded environment of the pyridine H-atoms adjacent to the triazole ring.

  • Aryl Protons : Multiplet patterns (e.g., δ 6.97–8.15) correlate with substituent positions on the benzoic acid-derived phenyl group.

  • Methoxy Groups : Sharp singlets at δ 3.90–3.91 integrate to three protons, confirming OCH₃ substituents.

Melting Points
The wide range (52–151°C) reflects crystallinity variations influenced by substituent polarity. Nitro- and fluoro-substituted derivatives exhibit higher melting points due to stronger intermolecular dipole interactions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at position 8 undergoes nucleophilic substitution with various nucleophiles. For example:

  • Reaction with hydrazine derivatives :
    Reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with hydrazine hydrate under acidic conditions forms the triazolopyridine core via cyclocondensation.
    Mechanism : Intramolecular cyclization occurs between the hydrazine nitrogen and adjacent pyridine carbon, eliminating HCl.

  • Ultrasound-assisted coupling with aryl carboxylic acids :
    A patent (CN103613594A) demonstrates reactions with substituted benzoic acids (e.g., 3-nitrobenzoic acid, 2-methoxybenzoic acid) under ultrasonic conditions (105°C, 3 hours) . Yields range from 32% to 52%, depending on the substituent:

Benzoic Acid DerivativeProduct SubstituentYield (%)Melting Point (°C)
3-Nitrobenzoic acid3-Nitrophenyl40148–151
2-Methoxybenzoic acid2-Methoxyphenyl44129–132
4-Nitrobenzoic acid4-Nitrophenyl52117–120

Cyclization and Ring Functionalization

The triazole ring participates in cyclization reactions to form fused heterocycles:

  • Copper-catalyzed oxidative cyclization :
    One-pot synthesis methods utilize copper catalysts (e.g., CuI) to facilitate cyclization with alkynes or alkenes, producing polycyclic derivatives.
    Example : Reaction with phenylacetylene yields a benzofuran-fused triazolopyridine analog (reported yield: ~65%).

  • Microwave-assisted alkylation :
    The sulfur atom in 8-chloro- triazolo[4,3-a]pyridin-3(2H)-thione reacts with 3-chlorobenzyl chloride under microwave irradiation (90°C, 15 minutes), forming 8-chloro-3-((3-chlorobenzyl)thio)- triazolo[4,3-a]pyridine in 91% yield .

Electrophilic Aromatic Substitution

The trifluoromethyl group at position 5 directs electrophilic attacks to specific positions:

  • Nitration :
    Controlled nitration with fuming HNO₃/H₂SO₄ introduces nitro groups at position 6 or 7, depending on reaction conditions.

  • Halogenation :
    Bromination using N-bromosuccinimide (NBS) in DMF selectively substitutes hydrogen at position 7, yielding 7-bromo-8-chloro-5-(trifluoromethyl)- triazolo[4,3-a]pyridine.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable further derivatization:

  • Suzuki coupling :
    The chloro group participates in Suzuki-Miyaura reactions with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, producing biaryl derivatives (yields: 55–70%).

  • Buchwald-Hartwig amination :
    Reaction with primary amines (e.g., benzylamine) replaces the chloro group with an amino substituent under Pd₂(dba)₃/Xantphos catalysis.

Hydrolysis and Oxidation

  • Hydrolysis of chloro group :
    Treatment with aqueous NaOH at reflux replaces the chloro group with a hydroxyl group, forming 8-hydroxy-5-(trifluoromethyl)- triazolo[4,3-a]pyridine .

Biological Activity Correlations

Structural modifications impact pharmacological properties:

  • Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity against Staphylococcus aureus (MIC: 2–4 µg/mL) .

  • Anticancer potential : Alkylthio-substituted analogs inhibit A549 lung cancer cells (IC₅₀: 0.98–1.28 µM) .

Comparative Reactivity

The trifluoromethyl group stabilizes the aromatic system, reducing electrophilic reactivity compared to non-fluorinated analogs. Key differences include:

Feature8-Chloro-5-(trifluoromethyl) DerivativeNon-Fluorinated Analog
Electrophilic substitution rateSlower due to -CF₃ electron withdrawalFaster
Thermal stabilityHigher (decomposition >250°C)Lower (~200°C)

Scientific Research Applications

Biological Activities

Research has indicated that compounds within the triazolopyridine class exhibit a range of biological activities. Specifically, 8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has demonstrated:

  • Antimicrobial Properties : Exhibits significant activity against various bacterial strains.
  • Anti-inflammatory Effects : Shows potential in modulating inflammatory pathways.
  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through interaction with specific receptors or enzymes involved in tumorigenesis .

Anticancer Research

A study investigated the compound's ability to modulate cancer cell signaling pathways. It was found to inhibit the growth of several cancer cell lines in vitro. The mechanism appears to involve interference with key signaling molecules responsible for cell proliferation and survival.

Anti-inflammatory Studies

In another research effort, derivatives of this compound were evaluated for their anti-inflammatory properties using COX-1/COX-2 inhibition assays. The results indicated that certain derivatives significantly reduced inflammation markers in vitro and in vivo models .

Mechanism of Action

The mechanism of action of 8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name (Core Structure) Substituents Molecular Formula Key Properties/Effects Applications Reference
8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (Triazolopyridine) 8-Cl, 5-CF₃ C₇H₃ClF₃N₃ High metabolic stability, moderate lipophilicity Anticancer drug research
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (Triazolopyrazine) 8-Cl, 3-CF₃ C₆H₂ClF₃N₄ Enhanced π-π stacking due to pyrazine core Anticancer intermediates
5-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (Triazolopyridine) 5-I, 3-CF₃ C₇H₃F₃IN₃ Larger halogen improves halogen bonding Agrochemicals, pharmaceuticals
8-Chloro-3-([3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine (Triazolopyridine) 8-Cl, 6-CF₃, 3-(substituted pyridinylmethyl) C₁₄H₆Cl₂F₆N₄ Increased steric bulk, dual CF₃ groups High-affinity enzyme inhibition
Key Observations:

Core Heterocycle Influence: The triazolopyridine core (target compound) offers better solubility in organic solvents compared to the triazolopyrazine analog (C₆H₂ClF₃N₄) due to reduced nitrogen density .

Substituent Effects :

  • The trifluoromethyl group at position 5 (target compound) provides stronger electron-withdrawing effects than the iodo substituent in the 5-Iodo analog, influencing electronic distribution and reactivity .
  • Chloro at position 8 (target) vs. iodo at position 5 (5-Iodo analog) alters steric bulk and polarizability, affecting target selectivity .

Complex Derivatives :

  • The compound in (C₁₄H₆Cl₂F₆N₄) features a pyridinylmethyl side chain, enhancing receptor interaction but reducing bioavailability due to increased molecular weight (415.12 g/mol) .

Biological Activity

8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and diverse biological activities. This compound belongs to the class of triazolopyridines, which are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

The compound features a chloro group and a trifluoromethyl group that enhance its reactivity and pharmacological potential. The presence of these substituents allows for various nucleophilic substitution reactions and cyclization opportunities, leading to derivatives with altered biological activities .

Property Value
Chemical Formula C₉H₅ClF₃N₄
Molecular Weight 301.1 g/mol
IUPAC Name This compound
Appearance Powder

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against various microbial strains. Its structural features contribute to its ability to disrupt microbial cell functions.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
  • Anticancer Potential : There is emerging evidence that this compound can inhibit specific cancer cell lines by interacting with key signaling pathways involved in tumor growth and metastasis.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest interactions with various proteins and enzymes that regulate metabolic pathways. This can lead to modulation of enzyme activity or receptor signaling pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antichlamydial Activity : A study demonstrated that derivatives of the compound exhibited selective activity against Chlamydia trachomatis, highlighting the importance of the trifluoromethyl group for enhancing antimicrobial efficacy .
  • Cancer Cell Line Studies : In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines at micromolar concentrations. The compound's ability to interfere with cancer cell signaling pathways was noted as a promising area for further research .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the triazole and pyridine rings can significantly affect biological activity. For instance, altering substituents at specific positions can enhance or reduce the potency against targeted diseases .

Q & A

Q. What are the standard synthetic routes for 8-chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine?

A common method involves microwave-assisted multi-step reactions starting from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate. The process includes cyclization under microwave irradiation, followed by purification via silica gel chromatography. Characterization typically employs 1H^1H NMR, mass spectrometry (MS), and elemental analysis to confirm structure and purity . Alternative routes may use palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridine derivatives, followed by dehydration in acetic acid .

Q. How is the herbicidal activity of this compound evaluated?

Biological activity is tested against dicotyledonous weeds (e.g., Echinochloa crusgalli, Brassica juncea) at a dosage of 150 g a.i. ha1^{-1}. Inhibition effects are quantified through greenhouse assays, measuring growth suppression (%) relative to controls. For example, 50% inhibition at 37.5 g a.i. ha1^{-1} indicates broad-spectrum activity. Safety profiles for crops (e.g., corn, rice) are assessed at higher dosages (150 g a.i. ha1^{-1}) .

Q. What analytical techniques are used for structural characterization?

Key methods include:

  • 1H^1H NMR : To confirm substitution patterns (e.g., chemical shifts for chloro and trifluoromethyl groups).
  • Single-crystal X-ray diffraction : For precise determination of molecular geometry (e.g., bond angles, torsion angles) .
  • High-resolution mass spectrometry (HRMS-ESI) : To verify molecular weight and purity (e.g., exact mass calcd. vs. observed) .

Advanced Research Questions

Q. How can contradictory biological activity data (e.g., antifungal vs. herbicidal efficacy) be resolved?

Discrepancies often arise from structural modifications or assay conditions. For example, weak antifungal activity in some derivatives versus strong herbicidal effects in others can be attributed to substituent positioning (e.g., chloro at C-8 vs. C-6). Methodological adjustments include:

  • 3D-QSAR modeling : To correlate electronic/steric properties with activity .
  • Dose-response assays : Testing across multiple concentrations to identify optimal activity windows.
  • Cross-species comparisons : Evaluating selectivity against non-target organisms .

Q. What strategies optimize the synthesis for higher yields or scalability?

  • Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .
  • Hypervalent iodine(III) reagents : Enable oxidative cross-dehydrogenative cyclization of azinylhydrazones, enhancing atom economy and reducing toxic byproducts .
  • Solvent-free conditions : Minimize purification steps, as demonstrated in palladium-catalyzed protocols .

Q. How are structure-activity relationships (SAR) studied for this compound?

SAR is explored through:

  • Substituent variation : Introducing groups like propylphenyl or cyanophenyl at C-3 to modulate lipophilicity and binding affinity .
  • Computational docking : Mapping interactions with target enzymes (e.g., retinol-binding proteins or mGluR2 receptors) .
  • Comparative molecular field analysis (CoMFA) : Generating contour models to predict activity trends .

Q. What mechanistic insights exist for its biological activity?

  • Herbicidal action : Likely involves inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis, based on structural analogs .
  • Anticonvulsant effects : Derivatives like 5-(4-chlorophenoxy)-[1,2,4]triazolo[4,3-a]pyridine act via GABAA_A receptor modulation, validated through maximal electroshock (MES) and rotarod neurotoxicity tests .

Q. How are stability and degradation profiles assessed under experimental conditions?

  • Forced degradation studies : Exposing the compound to heat, light, and pH extremes, followed by HPLC-MS to identify degradation products.
  • Radical scavenging assays : Testing susceptibility to oxidation/reduction using reagents like DPPH or ABTS .

Methodological Challenges and Solutions

Q. Resolving ambiguities in NMR data for closely related derivatives

  • Use of 13C^{13}C-NMR and DEPT-135 : Differentiates between CH3_3, CH2_2, and quaternary carbons, critical for isomers (e.g., distinguishing C-5 vs. C-8 substitution) .
  • 2D-COSY and NOESY : Clarifies through-space interactions in crowded spectral regions .

Q. Addressing low bioavailability in pharmacological studies

  • Prodrug design : Esterification of polar groups (e.g., converting carboxylic acids to ethyl esters) to enhance membrane permeability .
  • Nanocarrier encapsulation : Improves solubility and targeted delivery, as shown in cytotoxic studies against MCF-7 and HEPG2 cell lines .

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